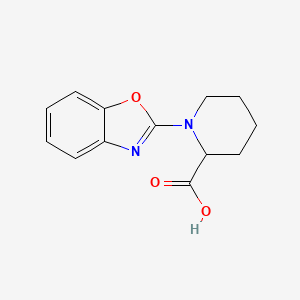

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid

CAS No.: 1169873-86-2

Cat. No.: VC2394401

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1169873-86-2 |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H14N2O3/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) |

| Standard InChI Key | WXTUPZCUXANAJB-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2 |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2 |

Introduction

Chemical Properties and Identification

1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid is a heterocyclic compound that combines a benzoxazole ring system with a piperidine-2-carboxylic acid moiety. The compound's key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.27 g/mol |

| CAS Number | 1169873-86-2 |

| MDL Number | MFCD11696377 |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

| Signal Word | Irritant |

The compound features a benzoxazole heterocycle connected at the 2-position to a piperidine ring with a carboxylic acid group at position 2 of the piperidine. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological activities .

Structural Characteristics and Related Compounds

Structural Analysis

The structure of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid consists of three key components: a benzoxazole heterocycle, a piperidine ring, and a carboxylic acid functional group. The benzoxazole portion comprises a fused ring system of benzene and oxazole, providing a rigid, planar scaffold. This planar structure is particularly important for potential interactions with biological targets through π-stacking and hydrogen bonding.

The piperidine ring connected at the 2-position of the benzoxazole creates a flexible linker region, while the carboxylic acid group at position 2 of the piperidine ring offers hydrogen bond donor and acceptor capabilities. This combination of structural elements contributes to the compound's potential versatility in medicinal chemistry applications.

Related Compounds

Several structurally related compounds have been reported in scientific literature:

-

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid (CAS: 953733-14-7) - A sulfur-containing analog where the oxygen in the heterocycle is replaced by sulfur, and the carboxylic acid is at position 3 rather than position 2 of the piperidine .

-

1-(1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid - A positional isomer with the carboxylic acid at position 3 of the piperidine ring .

-

N-[1-(1,3-benzoxazol-2-yl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide - A more complex derivative where the piperidine connects to a chromone through an amide linkage .

The subtle structural differences between these compounds significantly impact their physicochemical properties and biological activities, highlighting the importance of structure-activity relationships in this class of compounds.

Synthesis Methods

Benzoxazole Formation

The benzoxazole core can be synthesized through several established methods:

-

Condensation of 2-aminophenol with carboxylic acids or derivatives

-

Cyclization of appropriately substituted o-aminophenol derivatives

-

Mannich reaction under various conditions (room temperature, reflux, or microwave heating techniques)

As noted in research literature: "2(3H)-benzoxazolone can be synthesized in many different ways. Nachman et al. synthesized 2(3H)-benzoxazolones in excellent yields by refluxing 1,1'-..." . This illustrates the versatility of synthetic approaches to the benzoxazole core structure.

N-Substitution of Benzoxazole

The functionalization of the nitrogen atom at the 3rd position is particularly important for the development of biologically active compounds. As reported: "Usually, functionalization of the nitrogen atom (3rd position) is of interest since the electronic characteristics of this atom can be important to the biological activity" .

For the target compound, coupling of the benzoxazole with the appropriate piperidine-2-carboxylic acid derivative would likely involve established N-substitution techniques, potentially utilizing protecting group strategies to preserve the carboxylic acid functionality during the coupling reaction.

Biological and Pharmacological Properties

Structure-Activity Relationships

The pharmacological properties of benzoxazole derivatives are strongly influenced by their structural features. Research indicates that "2(3H)-Benzoxazolone heterocycles are considered 'privileged scaffolds' in the design of pharmacological probes. These heterocycles have, in fact, high versatility in chemical modifications, allowing changes to the characteristics side-chains on a rigid platform" .

The 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid combines these 'privileged scaffolds' with a piperidine carboxylic acid moiety, potentially enhancing or modifying the biological activity profile. The specific positioning of the carboxylic acid at the 2-position of the piperidine (rather than position 3 as in some related compounds) may further influence its pharmacological profile.

Applications and Research Developments

Recent Research Developments

Recent research has expanded the potential applications of benzoxazole derivatives. For example, "The development of adenosine A2A receptor antagonists has received much interest in recent years for the treatment of neurodegenerative diseases. Based on docking studies, a new series of 2-arylbenzoxazoles has been identified as potential A2AR antagonists" .

This research indicates that compounds with the 2-arylbenzoxazole scaffold, which bears structural similarity to 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid, show promise as therapeutic agents for neurodegenerative diseases. The presence of the piperidine-2-carboxylic acid moiety in the target compound may further modulate its binding properties and pharmacokinetic profile.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for monitoring reaction progress during synthesis and assessing compound purity. As noted for related compounds: "Visualization was obtained by exposure to iodine vapours and/or under UV light (254 nm)" . Similar approaches would likely be applicable to 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume